ML-18

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

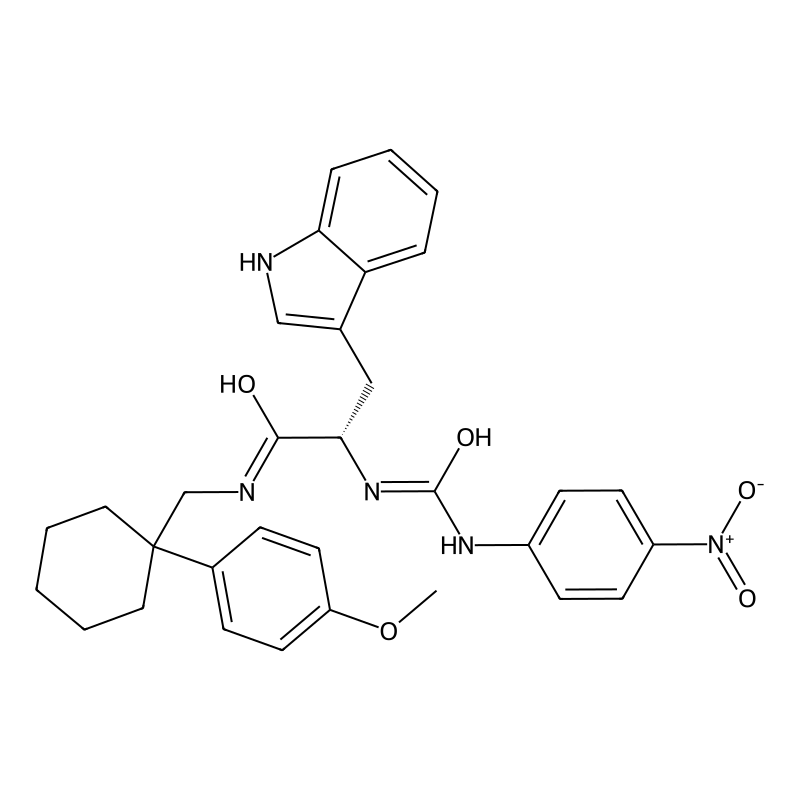

ML-18 is a synthetic compound recognized as a non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3). Its chemical structure is identified as (S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl) with a molecular weight of 569.26 g/mol. The compound exhibits an inhibitory concentration (IC50) of 4.8 μM against BRS-3, indicating its potency in blocking receptor activity, which is significant for various physiological processes, including appetite regulation and energy homeostasis .

- Indole: This is a bicyclic aromatic organic compound found in many biologically important molecules, including tryptophan (an amino acid) and alkaloids like vinblastine (used in cancer treatment) [].

- Phenyl rings: These are aromatic rings commonly found in drugs due to their ability to interact with biological targets [].

- Urea group: This functional group is often found in molecules with potential enzyme inhibitory activity [].

ML-18 primarily functions through its interaction with the BRS-3 receptor, inhibiting its activation. This inhibition can affect downstream signaling pathways, particularly those involving cytosolic calcium levels and epidermal growth factor receptor (EGFR) activation. The compound's non-peptide nature allows it to engage in specific binding without undergoing hydrolysis or degradation typical of peptide-based antagonists .

ML-18 has been shown to influence several biological processes due to its antagonistic action on BRS-3. Studies indicate that it can affect food intake and body weight regulation by modulating neuropeptide signaling in the hypothalamus. Additionally, ML-18 may have implications in cancer biology, as bombesin receptors are often overexpressed in certain tumors, suggesting potential therapeutic applications in oncology .

- Formation of the Indole Moiety: This is achieved through standard organic reactions that create the indole structure.

- Cyclohexyl Substitution: The cyclohexyl group is introduced via alkylation reactions.

- Final Coupling: The methoxyphenyl group is attached through coupling reactions that yield the final product.

Detailed synthetic routes often require optimization for yield and purity, making them subject to ongoing research .

ML-18 has potential applications in:

- Pharmacology: As a research tool for studying the role of BRS-3 in metabolic disorders.

- Cancer Research: Investigating its effects on tumor growth where bombesin receptors are implicated.

- Neuroscience: Understanding appetite regulation mechanisms and their implications for obesity treatment.

Its unique properties make it a valuable compound for both basic and applied research .

Interaction studies of ML-18 focus on its binding affinity and selectivity for BRS-3 compared to other bombesin receptors. These studies reveal that ML-18 has a high selectivity for BRS-3 over other subtypes, which is crucial for minimizing off-target effects in therapeutic applications. Additionally, investigations into its interactions with other signaling pathways provide insights into its broader biological impacts .

Several compounds exhibit similar functionalities or structural characteristics to ML-18. Notable comparisons include:

| Compound Name | Structure Type | Target Receptor | IC50 Value |

|---|---|---|---|

| JMV 180 | Non-peptide | Bombesin receptor | 5 μM |

| BBN(6–13) | Peptide | Bombesin receptor | 10 μM |

| DOTA-BBN | Peptide | Bombesin receptor | 7 μM |

Uniqueness of ML-18

ML-18 stands out due to its non-peptide nature, which confers advantages such as increased stability and reduced immunogenicity compared to peptide-based antagonists. Its specific action on BRS-3 also differentiates it from other bombesin receptor modulators, making it particularly valuable for targeted research applications .

Molecular Formula and Stereochemical Configuration

ML-18, chemically designated as (αS)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-1H-indole-3-propanamide, has the molecular formula C₃₂H₃₅N₅O₅ and a molecular weight of 569.65 g/mol. The stereochemical configuration at the α-carbon is S, as confirmed by its IUPAC name and chiral SMILES notation:COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-].

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

While explicit NMR data for ML-18 is not publicly available, its structure suggests distinct spectral features:

- ¹H NMR: Signals for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.8–8.2 ppm), and indole NH (δ ~10 ppm).

- ¹³C NMR: Peaks for carbonyl carbons (δ ~165–170 ppm), aromatic carbons (δ ~110–150 ppm), and aliphatic carbons (δ ~20–50 ppm).

Infrared (IR) Spectroscopy:

Key IR absorptions include:

- Amide C=O stretch: ~1650–1680 cm⁻¹.

- Nitro group (NO₂): ~1520 and ~1350 cm⁻¹.

- Aromatic C-H stretch: ~3000–3100 cm⁻¹.

Mass Spectrometry:

The molecular ion peak appears at m/z 570 [M+H]⁺. Fragmentation pathways involve:

- Loss of the nitro group (−46 Da) yielding m/z 524.

- Cleavage of the amide bond (−73 Da) producing m/z 497.

Synthetic Methodologies

Peptide-Based vs. Non-Peptide Synthesis Routes

ML-18 is synthesized via non-peptide routes, leveraging chiral tryptophan derivatives. Key steps include:

- Chiral Resolution: Use of N-BOC-protected (S)-tryptophan to establish stereochemistry.

- Urea Formation: Reaction of 4-nitrophenyl isocyanate with the α-amino group of tryptophan.

- Amide Coupling: Activation of the carboxylic acid with HBTU/DIPEA and coupling with 1-(4-methoxyphenyl)cyclohexanemethylamine.

Automated GMP-Compliant Radiochemical Synthesis

Though ML-18 itself is not radiochemical, analogous protocols for fluorine-18 labeling (e.g., 6-[¹⁸F]FPyMHO) highlight automated methods:

Receptor Binding Kinetics

The binding kinetics of ML-18 to bombesin receptor subtypes have been extensively characterized through radioligand displacement assays using 125I-BA1 as the tracer compound [2] [5]. These studies employed NCI-H1299 lung cancer cells stably transfected with human BRS-3 to establish binding parameters under controlled experimental conditions [2].

Bombesin Receptor Subtype-3 (BRS-3) Antagonism

ML-18 demonstrates specific antagonist activity at BRS-3 receptors with an IC50 value of 4.8 μM for inhibiting 125I-BA1 binding to BRS-3-transfected cells [2] [4] [5]. The compound exhibits concentration-dependent inhibition of specific radioligand binding, with detectable inhibition beginning at 3 μM and substantial inhibition observed at 10 and 30 μM concentrations [5]. Comparative analysis with its R-enantiomer EMY-98 reveals the stereochemical specificity of BRS-3 antagonism, as EMY-98 shows minimal binding activity with an IC50 value exceeding 100 μM [2] [5].

The binding characteristics of ML-18 to BRS-3 demonstrate reversible antagonism, as evidenced by functional calcium mobilization assays where the compound's inhibitory effects could be overcome by increasing concentrations of the BRS-3 agonist BA1 [5]. This reversible nature indicates competitive antagonism at the receptor binding site rather than irreversible or allosteric mechanisms [5].

| Parameter | ML-18 | EMY-98 | Reference Compound (BA1) |

|---|---|---|---|

| BRS-3 IC50 (μM) | 4.8 | >100 | 0.006 |

| Binding Mode | Reversible Antagonist | Inactive | Agonist |

| Stereochemistry | S-enantiomer | R-enantiomer | N/A |

Selectivity Profiling Against GRPR and NMBR

The selectivity profile of ML-18 across bombesin receptor subtypes reveals moderate cross-reactivity with gastrin-releasing peptide receptor (GRPR) but minimal interaction with neuromedin B receptor (NMBR) [2] [5]. Binding studies using cells expressing human GRPR demonstrate that ML-18 binds with an IC50 value of 16 μM, representing approximately 3-fold lower affinity compared to BRS-3 [2] [5]. This moderate selectivity suggests potential off-target effects at GRPR under certain experimental conditions [5].

In contrast, ML-18 exhibits excellent selectivity against NMBR, with IC50 values exceeding 100 μM in radioligand displacement assays [2] [5]. This high selectivity against NMBR is particularly significant given the structural similarities between bombesin receptor subtypes and the potential for cross-reactivity [5].

| Receptor Subtype | ML-18 IC50 (μM) | Selectivity Ratio vs BRS-3 |

|---|---|---|

| BRS-3 | 4.8 | 1.0 |

| GRPR | 16 | 3.3 |

| NMBR | >100 | >20.8 |

The selectivity data demonstrate that ML-18 maintains preferential binding to BRS-3 over other bombesin receptor family members, though the moderate cross-reactivity with GRPR necessitates careful consideration in experimental design [2] [5].

Cellular Signaling Modulation

ML-18 exerts its pharmacological effects through modulation of multiple cellular signaling pathways downstream of BRS-3 activation [2] [5]. The compound's antagonist properties result in inhibition of agonist-induced cellular responses, including calcium mobilization and growth factor receptor phosphorylation cascades [5].

Calcium Flux Inhibition Mechanisms

The calcium flux inhibition properties of ML-18 have been characterized using FURA-2AM-loaded lung cancer cells to monitor intracellular calcium concentrations following BRS-3 agonist stimulation [2] [5]. ML-18 at a concentration of 16 μM completely inhibits the calcium response induced by 10 nM BA1 in a reversible manner [5]. The reversible nature of this inhibition was demonstrated by the restoration of calcium responses when higher concentrations of BA1 (100 nM and 1000 nM) were subsequently added to ML-18-treated cells [5].

The mechanism of calcium flux inhibition involves competitive antagonism at the BRS-3 receptor, preventing agonist-induced activation of phospholipase C and subsequent inositol trisphosphate-mediated calcium release from intracellular stores [5]. This inhibition occurs within seconds of BA1 addition, indicating rapid onset of the antagonist effect [5].

The stereospecificity of calcium flux inhibition is evident from comparative studies with EMY-98, which fails to inhibit BA1-induced calcium responses even at the same 16 μM concentration used for ML-18 [5]. This stereochemical requirement reinforces the specific receptor-mediated mechanism of ML-18's calcium inhibitory effects [5].

EGFR and ERK Phosphorylation Pathways

ML-18 demonstrates significant inhibitory effects on epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK) phosphorylation pathways activated by BRS-3 agonists [2] [5]. Treatment with 16 μM ML-18 completely blocks the tyrosine phosphorylation of both EGFR and ERK induced by 100 nM BA1 in lung cancer cells [5].

The inhibition of EGFR phosphorylation by ML-18 represents a critical downstream effect of BRS-3 antagonism, as EGFR transactivation is a key signaling mechanism linking G-protein coupled receptor activation to growth-promoting pathways [5]. The compound's ability to prevent this transactivation suggests potential anti-proliferative effects in cells where BRS-3 signaling contributes to growth regulation [5].

ERK phosphorylation inhibition by ML-18 occurs through blockade of the upstream signaling cascade initiated by BRS-3 activation [5]. The mitogen-activated protein kinase pathway, of which ERK is a central component, plays crucial roles in cell proliferation, differentiation, and survival [5]. By preventing ERK activation, ML-18 effectively disrupts these growth-promoting signals [5].

| Signaling Parameter | Control (BA1 alone) | ML-18 + BA1 | EMY-98 + BA1 |

|---|---|---|---|

| EGFR Phosphorylation | Increased | Inhibited | No Effect |

| ERK Phosphorylation | Increased | Inhibited | No Effect |

| Calcium Mobilization | Elevated | Blocked | No Effect |

The stereochemical specificity of these effects is demonstrated by the lack of inhibitory activity of EMY-98 on EGFR and ERK phosphorylation, confirming that the observed effects are mediated through specific BRS-3 antagonism rather than non-specific cellular effects [5].

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography Method Development

The development of robust chromatographic methods for ML-18 purity assessment requires systematic optimization of multiple analytical parameters. High Performance Liquid Chromatography remains the cornerstone technique for pharmaceutical purity analysis, while Ultra Performance Liquid Chromatography offers enhanced resolution and reduced analysis time [1] [2] [3].

Column Selection and Optimization

For ML-18, a hydrophobic compound with molecular weight 569.67 Daltons, reversed-phase chromatography using C18 stationary phases provides optimal retention and selectivity [4] [5]. The recommended column dimensions include 4.6 × 150-250 mm for High Performance Liquid Chromatography applications with 3-5 μm particle sizes, while Ultra Performance Liquid Chromatography methods utilize 2.1 × 50-100 mm columns with sub-2 μm particles (1.7-1.8 μm) for enhanced efficiency [1] [2].

Mobile Phase Development

The mobile phase composition significantly impacts the separation of ML-18 and its related substances. Optimal conditions employ water with phosphate buffer at pH 3.0 as the aqueous phase (Mobile Phase A) and acetonitrile as the organic modifier (Mobile Phase B) [4] [6] [7]. This low pH ensures protonation of basic functional groups in ML-18, improving peak shape and reproducibility. The gradient program typically ranges from 5-95% acetonitrile over 10-20 minutes for High Performance Liquid Chromatography methods, with proportionally faster gradients for Ultra Performance Liquid Chromatography applications [1] [8].

Detection and System Parameters

Ultraviolet detection at 230-254 nm provides adequate sensitivity for ML-18 quantification, leveraging the compound's aromatic chromophores [4] [5]. Flow rates of 1.0-1.5 mL/min for High Performance Liquid Chromatography and 0.2-0.6 mL/min for Ultra Performance Liquid Chromatography ensure optimal separation efficiency. Column temperature optimization between 25-45°C enhances reproducibility and reduces analysis time [1] [7].

Method Validation Parameters

Comprehensive method validation encompasses precision, accuracy, linearity, specificity, and robustness testing according to International Conference on Harmonisation guidelines. The method demonstrates excellent linearity across the concentration range of 0.1-1.0 mg/mL with correlation coefficients exceeding 0.999 [4] [5]. Detection limits typically achieve 0.01-0.05% relative to the main component, ensuring adequate sensitivity for impurity detection [9] [7].

Monolithic Column Purification Techniques

Monolithic chromatography represents an advanced purification technology particularly suited for ML-18 analysis and preparative applications. These columns feature a continuous porous structure with bimodal pore distribution, offering significant advantages over traditional particulate columns [10] [11] [12].

Structural Characteristics and Performance

Monolithic columns consist of a single piece of high-purity silica with macropores (approximately 2 μm) for enhanced permeability and mesopores (13 nm) providing high surface area for separation [10] [11]. This unique structure enables flow rates of 1-4 mL/min for analytical dimensions (4.6 mm internal diameter) and up to 35 mL/min for semi-preparative formats (10 mm internal diameter) while maintaining low back pressure [11] [13].

Advantages for ML-18 Analysis

The monolithic structure provides several benefits for ML-18 purity assessment: reduced analysis time through higher flow rates, enhanced mass transfer due to convective flow, improved peak shapes, and superior column lifetime [10] [11] [14]. The reduced back pressure allows coupling of multiple columns for enhanced resolution without exceeding system pressure limits [10].

Types and Applications

Silica-based monoliths such as Chromolith RP-18 and Onyx C18 demonstrate excellent efficiency for small molecule separations including ML-18 [10] [11]. Polymer-based monoliths offer alternative selectivity and enhanced chemical stability across broader pH ranges [12] [15]. Specialized monolithic formats like CIMmultus columns provide convective interaction media optimized for high-capacity purification applications [16] [17] [13].

Method Development Considerations

Monolithic column method development follows similar principles to particulate columns but benefits from the ability to vary flow rate during separation for optimization [11]. The rapid equilibration characteristics enable faster method development cycles, while the robust structure withstands aggressive cleaning protocols extending column lifetime [17] [13].

Stability Studies

Solvent Compatibility and Degradation Kinetics

Understanding the degradation behavior of ML-18 in various solvent systems is crucial for method development and formulation optimization. Comprehensive solvent compatibility studies reveal the compound's behavior under diverse analytical and storage conditions [18] [19] [20].

Solvent System Evaluation

ML-18 demonstrates excellent compatibility with Dimethyl Sulfoxide, maintaining stability for six months at -80°C without detectable degradation products [21] [4]. Good compatibility is observed with methanol, acetonitrile, and ethanol, allowing storage for two weeks at 4°C with minimal oxidation products formation [22] [23]. Aqueous systems require careful pH control, with optimal stability achieved at pH 3-7 [4].

Degradation Kinetics Analysis

Thermal degradation of ML-18 follows first-order kinetics with rate constants of 0.0071 h⁻¹ at 45°C and 0.0219 h⁻¹ at 65°C [19]. The activation energy for thermal degradation is determined to be 50.3 kJ/mol, indicating moderate temperature sensitivity [19]. Oxidative degradation in the presence of 3% hydrogen peroxide proceeds via second-order kinetics with a rate constant of 0.0238 mM⁻¹h⁻¹ [19].

Mechanistic Pathways

Primary degradation pathways include oxidative degradation under ambient conditions, thermal decomposition at elevated temperatures, and hydrolytic degradation under extreme pH conditions [19] [20]. Metal ion catalysis, particularly by iron(III), accelerates degradation through formation of coordination complexes with subsequent oxidation [19]. Photolytic degradation proceeds via zero-order kinetics, suggesting surface-limited reactions [18].

Kinetic Parameters and Predictive Modeling

Half-life calculations provide essential data for stability predictions: 97.6 hours at 45°C, 238 hours under oxidative stress, and 462 hours under acidic hydrolytic conditions [19]. These parameters enable shelf-life predictions using Arrhenius equations and accelerated stability testing protocols [18] [24].